molecular formula C8H17NO2 B13833240 D-alpha-Methylleucine methyl ester

D-alpha-Methylleucine methyl ester

Cat. No.: B13833240
M. Wt: 159.23 g/mol
InChI Key: KGYSWVMSQARZEB-MRVPVSSYSA-N
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Description

D-alpha-Methylleucine methyl ester is a compound with significant importance in various fields such as chemistry, biology, medicine, and industry. It is an ester derivative of D-alpha-Methylleucine, an amino acid. This compound is known for its applications in synthetic chemistry and as an intermediate in the production of various pharmaceuticals and biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

D-alpha-Methylleucine methyl ester can be synthesized through the esterification of D-alpha-Methylleucine with methanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane (TMSCl) with methanol at room temperature, which provides a convenient and efficient route to produce amino acid methyl esters . This method is advantageous due to its mild reaction conditions, simple workup, and high yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes often use similar reagents and conditions as laboratory-scale syntheses but are optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

D-alpha-Methylleucine methyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to produce D-alpha-Methylleucine and methanol.

    Amidation: It can react with amines to form amides.

    Transesterification: The ester group can be exchanged with another alcohol to form different esters.

Common Reagents and Conditions

    Hydrolysis: Typically performed under acidic or basic conditions using water or aqueous solutions.

    Amidation: Carried out using amines in the presence of catalysts or under heating.

    Transesterification: Involves the use of different alcohols and acid or base catalysts.

Major Products Formed

Scientific Research Applications

D-alpha-Methylleucine methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.

    Biology: Serves as a building block for the synthesis of biologically active compounds.

    Medicine: Involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of D-alpha-Methylleucine methyl ester involves its interaction with specific molecular targets. For instance, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the release of D-alpha-Methylleucine and methanol. This interaction is crucial in various biochemical pathways and can influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • L-alpha-Methylleucine methyl ester
  • D-alpha-Methylvaline methyl ester
  • L-alpha-Methylvaline methyl ester

Uniqueness

D-alpha-Methylleucine methyl ester is unique due to its specific stereochemistry and the presence of a methyl ester group. This configuration allows it to participate in distinct biochemical reactions and pathways compared to its analogs. Its unique properties make it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

methyl (2R)-2-amino-2,4-dimethylpentanoate

InChI

InChI=1S/C8H17NO2/c1-6(2)5-8(3,9)7(10)11-4/h6H,5,9H2,1-4H3/t8-/m1/s1

InChI Key

KGYSWVMSQARZEB-MRVPVSSYSA-N

Isomeric SMILES

CC(C)C[C@](C)(C(=O)OC)N

Canonical SMILES

CC(C)CC(C)(C(=O)OC)N

Origin of Product

United States

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